molecular formula C15H16FN3O2S B2670423 N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide CAS No. 2249627-40-3

N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide

Cat. No.: B2670423
CAS No.: 2249627-40-3
M. Wt: 321.37
InChI Key: AEAMZQSLYQBFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide is a complex organic compound that features a unique combination of a cyclopropyl group, a phenylethyl group, a fluoropyridazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl-Phenylethyl Intermediate: This step involves the reaction of cyclopropyl bromide with phenylethylamine under basic conditions to form the cyclopropyl-phenylethyl intermediate.

    Introduction of the Fluoropyridazine Ring: The intermediate is then reacted with 6-fluoropyridazine under nucleophilic substitution conditions to introduce the fluoropyridazine ring.

    Sulfonamide Formation: Finally, the compound is treated with sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide is unique due to the presence of the fluoropyridazine ring and the sulfonamide group, which confer specific chemical and biological properties. This distinguishes it from other similar compounds that may lack these functional groups or have different structural features.

Properties

IUPAC Name

N-(1-cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-14-8-9-15(18-17-14)22(20,21)19-13(12-6-7-12)10-11-4-2-1-3-5-11/h1-5,8-9,12-13,19H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAMZQSLYQBFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)NS(=O)(=O)C3=NN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.